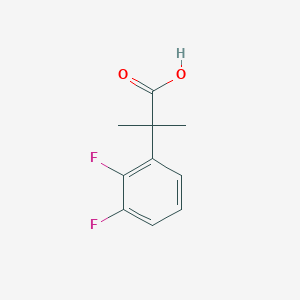
2-(2,3-Difluorophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)acetic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 g/mol . The compound is white in color and takes the form of a crystalline powder .
Molecular Structure Analysis
The InChI Key for 2-(2,3-Difluorophenyl)acetic acid is UXSQXUSJGPVOKT-UHFFFAOYSA-N . The SMILES representation is C1=CC(=C(C(=C1)F)F)CC(=O)O .Physical And Chemical Properties Analysis
The melting point of 2-(2,3-Difluorophenyl)acetic acid is between 117.0°C to 119.0°C . The compound is at least 97% pure according to HPLC analysis .Applications De Recherche Scientifique
Synthesis and Biological Activity
- β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, show significant anti-inflammatory activity. One compound, 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid, demonstrated strong anti-inflammatory effects, comparable to ibuprofen (Dilber et al., 2008).
Physical and Chemical Properties
- Studies on monocarboxylic acids like 2-methylpropanoic acid focused on their thermochemical properties, like enthalpies of vaporization and formation, which are crucial for developing predictive models in organic synthesis (Verevkin, 2000).
Stereochemistry in Pharmaceutical Applications
- The stereochemistry of catabolism of DNA base thymine and the anti-cancer drug 5-fluorouracil involves compounds like (2S)-3-Amino-2-methylpropanoic acid, which are crucial for understanding the metabolic pathways of these substances (Gani et al., 1985).
Drug Development and Novel Compounds
- Novel analgesic-antiinflammatory salicylates were developed, with 5-(2,4-Difluorophenyl)salicylic acid showing higher efficacy and safety compared to aspirin (Hannah et al., 1978).
Degradation and Stability Analysis
- Research on the degradation of ciprofibrate, containing a 2-methylpropanoic acid unit, under neutral and basic conditions provides insights into the stability of pharmaceutical compounds (Dulayymi et al., 1993).
Chemical Synthesis Techniques
- The Schmidt glycosidation reaction uses 2-chloro-2-methylpropanoic ester as a steering group for efficient glycosidation of sterically hindered alcohols, demonstrating the utility of such compounds in complex organic synthesis (Szpilman & Carreira, 2009).
Safety and Hazards
2-(2,3-Difluorophenyl)acetic acid is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
2-(2,3-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGGYWAVAOYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


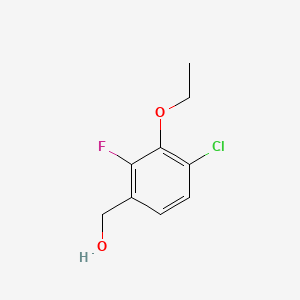
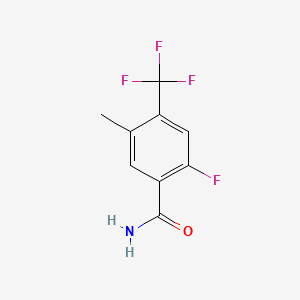
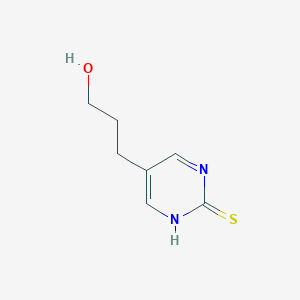
![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)
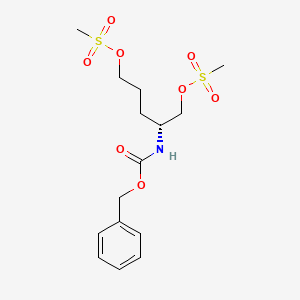

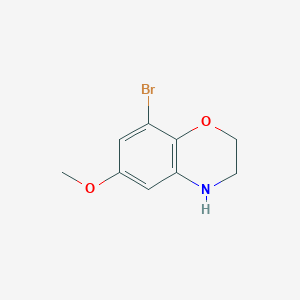
![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)
![Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1399872.png)
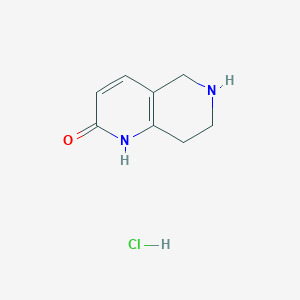
![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)
![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)
![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)